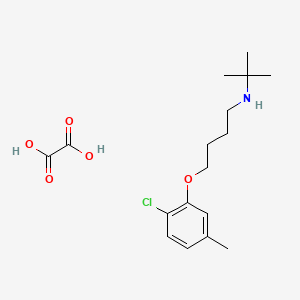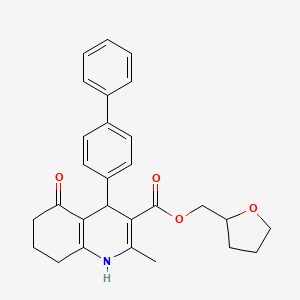
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It is primarily used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.
Mechanism of Action
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate selectively activates the β3-adrenergic receptor, leading to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA) and leads to the phosphorylation of several downstream targets involved in energy metabolism and thermogenesis.
Biochemical and Physiological Effects:
This compound has been shown to increase energy expenditure and decrease body fat in animal models. It also increases insulin sensitivity and glucose uptake in adipose tissue. Additionally, this compound has been shown to have anti-inflammatory effects and may be beneficial in the treatment of inflammatory diseases such as asthma.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. However, one limitation is that its effects may differ between species, making it important to use appropriate animal models for research.
Future Directions
For research on N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate include further investigation of its potential therapeutic uses in obesity and metabolic disorders, as well as its anti-inflammatory effects. Additionally, research could focus on identifying other compounds that selectively activate the β3-adrenergic receptor and have similar or improved effects compared to this compound.
Conclusion:
In conclusion, this compound is a selective β3-adrenergic receptor agonist primarily used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and related compounds could lead to new therapeutic targets and treatments for obesity, metabolic disorders, and inflammatory diseases.
Synthesis Methods
The synthesis of N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate involves several steps, starting with the reaction of tert-butylamine with 2-chloro-5-methylphenol to form N-(tert-butyl)-2-chloro-5-methylphenylamine. This intermediate is then reacted with 1,4-dibromobutane to form N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)butanamine. Finally, the oxalate salt of this compound is formed by reacting it with oxalic acid.
Scientific Research Applications
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate is primarily used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. This receptor is primarily found in adipose tissue and is involved in the regulation of energy metabolism and thermogenesis. This compound has been shown to increase energy expenditure and decrease body fat in animal models, making it a potential therapeutic target for obesity and metabolic disorders.
properties
IUPAC Name |
N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.C2H2O4/c1-12-7-8-13(16)14(11-12)18-10-6-5-9-17-15(2,3)4;3-1(4)2(5)6/h7-8,11,17H,5-6,9-10H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTYZRRVJVXFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(acetyloxy)-3-methoxyphenyl]propyl acetate](/img/structure/B5017453.png)
![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}quinoline](/img/structure/B5017461.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5017468.png)

![ethyl [5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5017478.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5017486.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine](/img/structure/B5017498.png)

![1-(4-{[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2-thienyl)ethanone](/img/structure/B5017520.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5017532.png)
![N-[4-(dimethylamino)phenyl]-N'-isobutylethanediamide](/img/structure/B5017538.png)
![N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B5017541.png)

![{2-[(2-phenoxyethyl)amino]ethyl}carbamodithioic acid](/img/structure/B5017549.png)